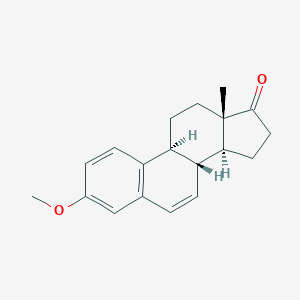
3-Methoxyestra-1,3,5(10),6-tetraen-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxyestra-1,3,5(10),6-tetraen-17-one, also known as methoxyestradiol (2-ME), is a naturally occurring metabolite of estradiol. It is a potent anti-angiogenic and anti-tumor agent, with potential applications in cancer therapy.
Mécanisme D'action
The mechanism of action of 3-Methoxyestra-1,3,5(10),6-tetraen-17-one involves the inhibition of the HIF-1α pathway. HIF-1α is a protein that is overexpressed in many types of cancer, and it plays a key role in tumor growth and angiogenesis. 3-Methoxyestra-1,3,5(10),6-tetraen-17-one inhibits the HIF-1α pathway by preventing the activation of the protein, which in turn inhibits the growth of cancer cells and prevents the formation of new blood vessels.
Effets Biochimiques Et Physiologiques
3-Methoxyestra-1,3,5(10),6-tetraen-17-one has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit the expression of various genes that are involved in tumor growth and angiogenesis. It also has anti-inflammatory properties and can modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methoxyestra-1,3,5(10),6-tetraen-17-one in lab experiments is its potent anti-tumor activity. It can be used to study the mechanisms of tumor growth and angiogenesis, as well as the effects of chemotherapy and radiation therapy. However, one limitation is that it is a relatively unstable compound and can degrade over time, which can affect the accuracy of lab experiments.
Orientations Futures
There are several future directions for research on 3-Methoxyestra-1,3,5(10),6-tetraen-17-one. One direction is to investigate its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Another direction is to study its effects on different types of cancer cells, as well as its potential use in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, more research is needed to understand the mechanisms of action of 3-Methoxyestra-1,3,5(10),6-tetraen-17-one and how it interacts with other proteins and pathways in the body.
Méthodes De Synthèse
3-Methoxyestra-1,3,5(10),6-tetraen-17-one is synthesized from estradiol, which is a natural estrogen hormone. The synthesis involves the oxidation of the C-2 and C-3 positions of estradiol, followed by the methylation of the C-3 position. The resulting compound is 3-Methoxyestra-1,3,5(10),6-tetraen-17-one, which is a potent anti-tumor agent.
Applications De Recherche Scientifique
3-Methoxyestra-1,3,5(10),6-tetraen-17-one has potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and ovarian cancer cells. It also has anti-angiogenic properties, which means it can prevent the formation of new blood vessels that tumors need to grow. 3-Methoxyestra-1,3,5(10),6-tetraen-17-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
Propriétés
Numéro CAS |
17253-36-0 |
|---|---|
Nom du produit |
3-Methoxyestra-1,3,5(10),6-tetraen-17-one |
Formule moléculaire |
C19H22O2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S)-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H22O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h3-6,11,15-17H,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1 |
Clé InChI |
SIXKLAYWNMHDIQ-VXNCWWDNSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)OC |
SMILES canonique |
CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)OC |
Autres numéros CAS |
17253-36-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
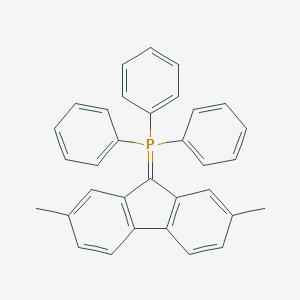
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)
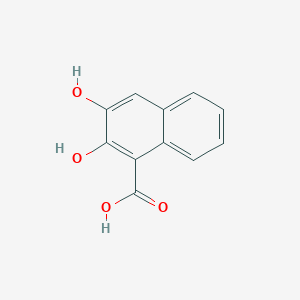
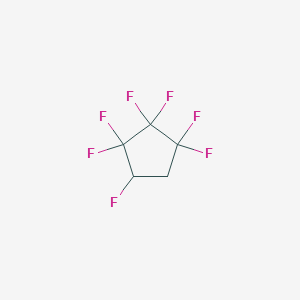
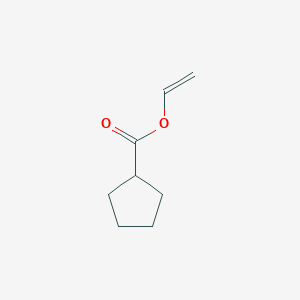
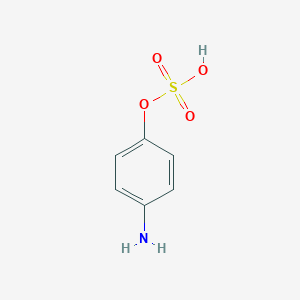
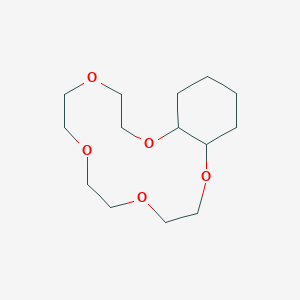
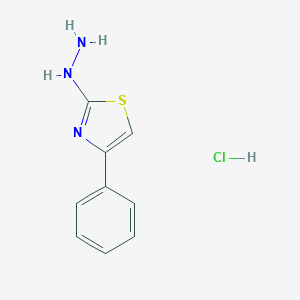
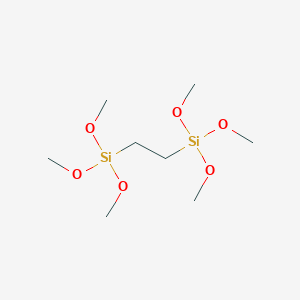
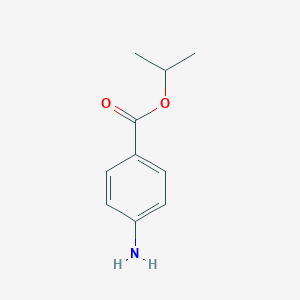
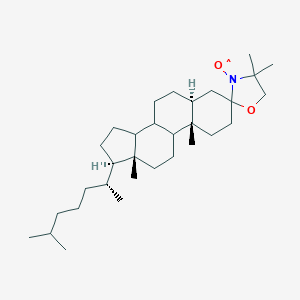
![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)